molecular formula C13H19BrO B8417219 Benzene, 1-(6-bromohexyl)-4-methoxy- CAS No. 23464-45-1

Benzene, 1-(6-bromohexyl)-4-methoxy-

Cat. No. B8417219
Key on ui cas rn: 23464-45-1
M. Wt: 271.19 g/mol
InChI Key: OCSZBAHPQSTCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04171378

Procedure details

A suspension of 0.5 mole of 6-(4-hydroxyphenyl)hexyl bromide [pepared from 6-(4-methoxyphenyl)hexyl bromide and boron tribromide in methylene dichloride according to the procedure of Example 42f], 0.125 mole of potassium iodide, 1.15 moles of 3,5-heptanedione and 1.05 moles of powdered anhydrous potassium carbonate (dried in vacuo for two hours) in 2 liters of acetone is stirred at reflux for 24 hours. One liter of solvent is distilled off and the remainder of the reaction mixture is poured with stirring into a solution of 4 liters of ice-water containing 160 ml. of concentrated hydrochloric acid. The separated product is extracted with ether and the ether extracts washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. The ether is distilled off in vacuo and the excess 3,5-heptanedione removed at 70° C. (0.8 mm.) in a rotary evaporator. The residual product is crystallized from isopropyl alcohol-pentane to give 4-[6-(4-hydroxyphenyl)hexyl]-3,5-heptanedione.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.125 mol
Type
reactant
Reaction Step Four
Quantity
1.15 mol
Type
reactant
Reaction Step Four
Quantity
1.05 mol
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]Br)=[CH:4][CH:3]=1.COC1C=CC(CCCCCCBr)=CC=1.B(Br)(Br)Br.[I-].[K+].[CH3:36][CH2:37][C:38](=[O:44])[CH2:39][C:40](=[O:43])[CH2:41][CH3:42].C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl.CC(C)=O>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:39]([C:38](=[O:44])[CH2:37][CH3:36])[C:40](=[O:43])[CH2:41][CH3:42])=[CH:4][CH:3]=1 |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
OC1=CC=C(C=C1)CCCCCCBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CCCCCCBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Four
Name
Quantity
0.125 mol
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
1.15 mol
Type
reactant
Smiles
CCC(CC(CC)=O)=O
Name
Quantity
1.05 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 L
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
One liter of solvent is distilled off
ADDITION
Type
ADDITION
Details
the remainder of the reaction mixture is poured
STIRRING
Type
STIRRING
Details
with stirring into a solution of 4 liters of ice-water containing 160 ml
EXTRACTION
Type
EXTRACTION
Details
The separated product is extracted with ether
WASH
Type
WASH
Details
the ether extracts washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The ether is distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
the excess 3,5-heptanedione removed at 70° C. (0.8 mm.)
CUSTOM
Type
CUSTOM
Details
in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residual product is crystallized from isopropyl alcohol-pentane

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)CCCCCCC(C(CC)=O)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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